[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone
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Overview
Description
1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles . The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions, often in an aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Green chemistry principles, such as the use of non-toxic solvents and energy-efficient methods, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase-II inhibitors.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The triazole ring plays a crucial role in this binding interaction, enhancing the compound’s affinity for the enzyme .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but different functional groups.
4-(2,5-Dimethylphenyl)-1H-1,2,3-triazole: Lacks the piperazine moiety.
1-(2-Chlorophenyl)-4-(2,5-dimethylphenyl)piperazine: Lacks the triazole ring.
Uniqueness
1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is unique due to the combination of the triazole ring and the piperazine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C21H22ClN5O |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
[1-(2-chlorophenyl)triazol-4-yl]-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22ClN5O/c1-15-7-8-16(2)20(13-15)25-9-11-26(12-10-25)21(28)18-14-27(24-23-18)19-6-4-3-5-17(19)22/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
RHEJVDWCVHWZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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